![molecular formula C27H26N2O B334827 N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide](/img/structure/B334827.png)
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and two phenyl groups substituted with sec-butyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-sec-butylaniline with 4-methylbenzoyl chloride to form an intermediate amide. This intermediate is then subjected to cyclization with 2-chloroquinoline under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the quinoline ring to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted phenyl derivatives.
科学的研究の応用
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes, such as topoisomerases, which are essential for DNA replication and repair. These interactions result in the compound’s potential anticancer and antimicrobial effects.
類似化合物との比較
Similar Compounds
- N-(4-sec-butylphenyl)-3-(4-methylphenyl)acrylamide
- N-(4-sec-butylphenyl)-4-methylbenzamide
Uniqueness
N-[4-(butan-2-yl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its quinoline core, which imparts distinct chemical and biological properties
特性
分子式 |
C27H26N2O |
|---|---|
分子量 |
394.5 g/mol |
IUPAC名 |
N-(4-butan-2-ylphenyl)-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C27H26N2O/c1-4-19(3)20-13-15-22(16-14-20)28-27(30)24-17-26(21-11-9-18(2)10-12-21)29-25-8-6-5-7-23(24)25/h5-17,19H,4H2,1-3H3,(H,28,30) |
InChIキー |
CNRXNCZWNOHQNP-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
正規SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B334746.png)
![2-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B334747.png)
![1-[3-(2-Thienyl)acryloyl]azepane](/img/structure/B334751.png)
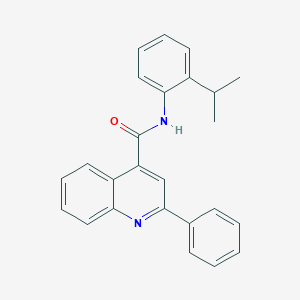
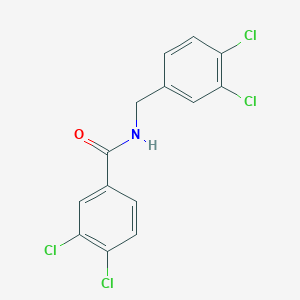
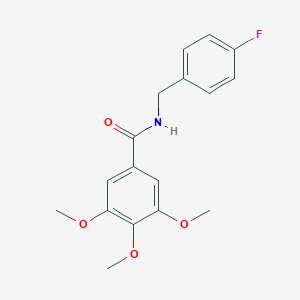

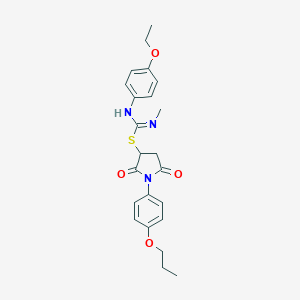
![methyl 4,5-dimethyl-2-{[(2E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B334762.png)
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B334763.png)
![Ethyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B334764.png)
![4-Benzyl-1-[3-(2,4-dichlorophenyl)acryloyl]piperidine](/img/structure/B334766.png)
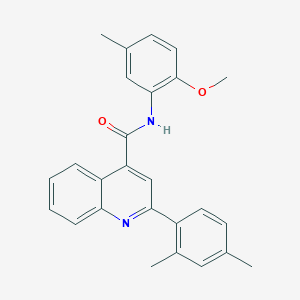
![Isopropyl 2-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B334768.png)
